molecular formula C4H6N2O3 B3265710 (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione CAS No. 40856-83-5

(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B3265710
CAS No.: 40856-83-5
M. Wt: 130.1 g/mol
InChI Key: CBRIRBXLTFAPOM-REOHCLBHSA-N
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Description

(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of amino alcohols with carbonyl compounds. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions may introduce new substituents to the imidazolidine ring.

Scientific Research Applications

(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. In medicine, it could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione include other imidazolidine derivatives, such as imidazolidine-2,4-dione and its various substituted forms. These compounds share a common imidazolidine ring structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it may offer advantages over other similar compounds in terms of reactivity, selectivity, or biological activity.

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRIRBXLTFAPOM-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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